4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Overview
Description
4,5-Dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazoles are known to bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some isoxazoles have been found to interfere with the biofilm formation of Staphylococcus aureus .
Pharmacokinetics
The synthesis of isoxazoles typically involves the cyclodehydration of β-hydroxy amides using reagents such as deoxo-fluor® . This process could potentially influence the compound’s bioavailability.
Result of Action
Some isoxazoles have been found to exhibit weak-to-moderate antimicrobial activity . Additionally, they have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The synthesis of isoxazoles typically involves the use of reagents such as deoxo-fluor®, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial Production Methods: Industrial production of this compound can be achieved through flow synthesis techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow synthesis approach offers advantages such as improved safety profiles and higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles can be used under mild conditions to introduce different substituents onto the ring.
Major Products:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the electrophile used, substituted oxazoles or other derivatives can be formed.
Scientific Research Applications
4,5-Dihydro-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Oxazoles: These compounds share a similar ring structure but differ in the degree of saturation and substitution patterns.
Isoxazoles: Isoxazoles have a similar five-membered ring but with different positioning of the nitrogen and oxygen atoms.
Uniqueness: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other oxazole and isoxazole derivatives .
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-4(7)3-1-2-8-5-3/h1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBNGULYNHMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349018 | |
Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4485-98-7 | |
Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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